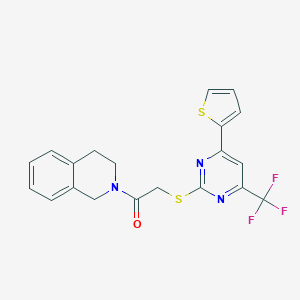![molecular formula C21H20ClN3O4S2 B284383 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide is a chemical compound that has been found to have potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide involves the inhibition of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide has anti-inflammatory effects in various animal models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been studied for its anti-cancer properties and has been found to inhibit the growth and proliferation of various cancer cell lines. Additionally, it has been found to have potential anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide in lab experiments is its potential therapeutic applications in various fields of medicine. However, one of the limitations is the lack of clinical trials and human studies to support its efficacy and safety.
Orientations Futures
There are several future directions for the research of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide. One potential direction is to study its potential therapeutic applications in other fields of medicine such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate its potential as a drug delivery system for targeted therapy. Additionally, more studies are needed to determine its efficacy and safety in human trials.
Méthodes De Synthèse
The synthesis of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide involves the reaction between 4-chloroaniline and 2-(3-allyl-2-oxo-4-thiazolidinylidene)malononitrile in the presence of a base. The resulting product is then treated with p-toluenesulfonyl chloride and N-chlorosuccinimide to yield the final compound.
Applications De Recherche Scientifique
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Propriétés
Formule moléculaire |
C21H20ClN3O4S2 |
|---|---|
Poids moléculaire |
478 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-3-12-25-20(27)18(13-19(26)23-16-8-6-15(22)7-9-16)30-21(25)24-31(28,29)17-10-4-14(2)5-11-17/h3-11,18H,1,12-13H2,2H3,(H,23,26) |
Clé InChI |
RVVIOWBNYMRWEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)CC=C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)

![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)
![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)

![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)
![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)